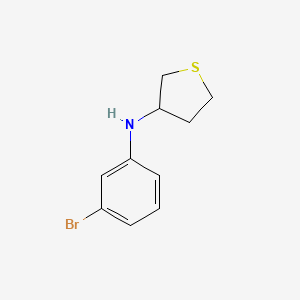
(2-Amino-3-methylphenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetonitrile, (2-amino-m-tolyl)-: is an organic compound with the molecular formula C9H10N2 and a molecular weight of 146.19 g/mol . . This compound is characterized by the presence of an amino group and a methyl group attached to the benzene ring, along with a nitrile group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aromatic Nitration and Amination: One common method involves the nitration of toluene to form nitrotoluene, followed by reduction to form aminotoluene.
Aromatic Substitution:
Industrial Production Methods: Industrial production often involves the use of catalytic processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to facilitate the desired reactions .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetonitrile, (2-amino-m-tolyl)- can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can participate in substitution reactions, where the amino or nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the specific conditions.
Reduction Products: Amines and other reduced compounds.
Substitution Products: Compounds with different functional groups replacing the amino or nitrile group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocycles: Acetonitrile, (2-amino-m-tolyl)- is used as a building block in the synthesis of various heterocyclic compounds.
Biology:
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Pharmaceuticals: The compound is explored for its potential use in drug development and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Molecular Targets and Pathways: Acetonitrile, (2-amino-m-tolyl)- exerts its effects through interactions with various molecular targets, including enzymes and receptors. The specific pathways involved depend on the context of its use, such as in biochemical studies or pharmaceutical applications .
Comparaison Avec Des Composés Similaires
Aminoacetonitrile: Similar in structure but lacks the aromatic ring.
Benzylamine: Contains an amino group attached to a benzene ring but lacks the nitrile group.
Tolunitrile: Contains a nitrile group attached to a toluene ring but lacks the amino group.
Uniqueness: Acetonitrile, (2-amino-m-tolyl)- is unique due to the presence of both an amino group and a nitrile group attached to the aromatic ring, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
2-(2-amino-3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-3-2-4-8(5-6-10)9(7)11/h2-4H,5,11H2,1H3 |
Clé InChI |
QTYRTNRMFUZQBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-(Benzyloxy)-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12093625.png)
![7-Bromo-3-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12093631.png)

![S-benzyl 2-[[1-[2-(2-formamidopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butanethioate](/img/structure/B12093638.png)

![2-[[(2,6-Di(methyl-d3)phenyl)amino]carbonyl]-1,1-dimethyl-piperidinium Iodide](/img/structure/B12093644.png)
![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)
